2-{2-[5-({2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
The compound 3-{2-[5-({2-[4-(3-HYDROXYPROPYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-1,2,4-TRIAZOL-3-YL]ETHYL}-3-AZATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE is a complex organic molecule featuring multiple functional groups, including a piperazine ring, a triazole ring, and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the piperazine and triazole intermediates. The piperazine derivative can be synthesized through a reaction between 3-hydroxypropylamine and piperazine under controlled conditions. The triazole ring is typically formed via a cyclization reaction involving a phenylhydrazine derivative and an appropriate aldehyde or ketone.
The final step involves the coupling of the piperazine and triazole intermediates with the tricyclic core. This can be achieved through a series of nucleophilic substitution and condensation reactions, often requiring the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperazine ring can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The phenyl group on the triazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. The piperazine ring is known to interact with neurotransmitter receptors, while the triazole ring can bind to various enzymes and proteins. The tricyclic structure may provide additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: Investigated for antipsychotic properties.
Uniqueness
The uniqueness of 3-{2-[5-({2-[4-(3-HYDROXYPROPYL)PIPERAZIN-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-1,2,4-TRIAZOL-3-YL]ETHYL}-3-AZATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE lies in its combination of multiple functional groups and a tricyclic core, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C31H32N6O4S |
---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
2-[2-[5-[2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C31H32N6O4S/c38-20-6-14-34-16-18-35(19-17-34)27(39)21-42-31-33-32-26(37(31)23-9-2-1-3-10-23)13-15-36-29(40)24-11-4-7-22-8-5-12-25(28(22)24)30(36)41/h1-5,7-12,38H,6,13-21H2 |
InChI Key |
UZZXWBOPQPSZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Origin of Product |
United States |
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